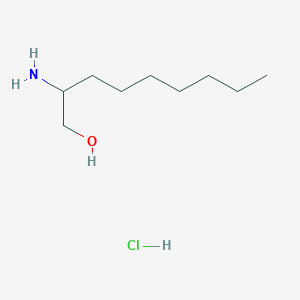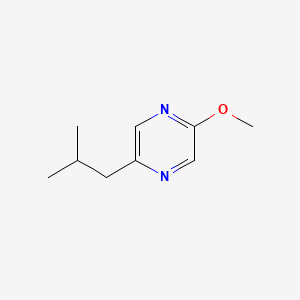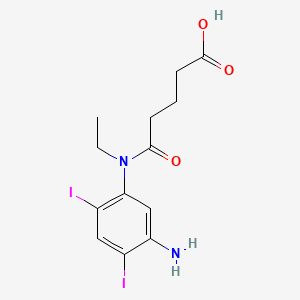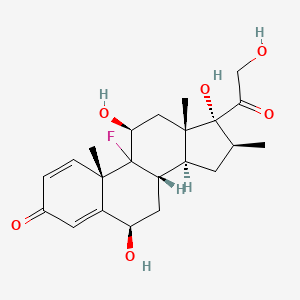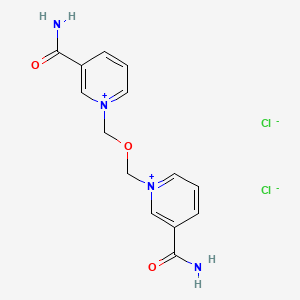
Pyridinium, 1,1'-(oxydimethylene)bis(3-carbamoyl-, dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is also referred to as obidoxime chloride and has the empirical formula C14H16Cl2N4O3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) involves the reaction of pyridine derivatives with formaldehyde and subsequent chlorination. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridinium oxides, while reduction may produce pyridinium hydrides .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential use as an antidote for organophosphate poisoning.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, the compound reactivates acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack on the phosphorylated enzyme, leading to the removal of the phosphate group and restoration of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium, 1,1’-(oxydimethylene)bis(4-carbamoyl-, dichloride): Similar structure but different functional groups.
Pyridinium, 1,1’-(oxydimethylene)bis(2-carbamoyl-, dichloride): Similar structure but different positional isomers.
Uniqueness
Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) is unique due to its specific functional groups and their positions, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly effective in certain applications, such as its use as an antidote for organophosphate poisoning .
Eigenschaften
CAS-Nummer |
34329-69-6 |
|---|---|
Molekularformel |
C14H16Cl2N4O3 |
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
1-[(3-carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-3-carboxamide;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-13(19)11-3-1-5-17(7-11)9-21-10-18-6-2-4-12(8-18)14(16)20;;/h1-8H,9-10H2,(H2-2,15,16,19,20);2*1H |
InChI-Schlüssel |
ZXYHLJHQRVJJJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)COC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


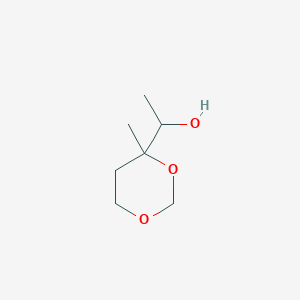
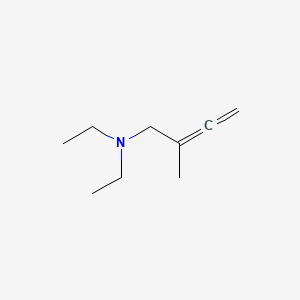
![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
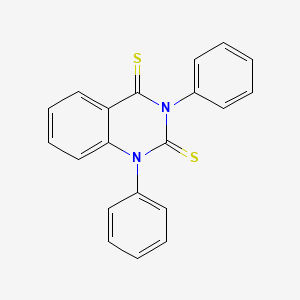
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
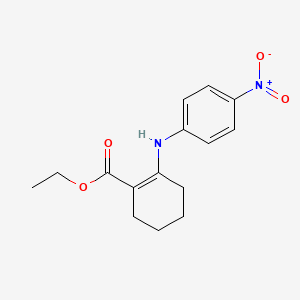
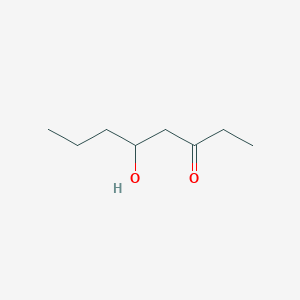
![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
